REACTION_CXSMILES
|
[NH2:1][C:2]1[C:9]([F:10])=[CH:8]C(C#N)=[C:4]([O:11][CH3:12])[CH:3]=1.[OH-:13].[Na+].[CH2:15]([OH:17])[CH3:16]>>[NH2:1][C:2]1[C:9]([F:10])=[CH:8][C:16]([C:15]([OH:13])=[O:17])=[C:4]([O:11][CH3:12])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C#N)C=C1F)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C#N)C=C1F)OC
|
Name
|
|
Quantity
|
27.9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was placed in a sealed vessel
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude obtained
|
Type
|
CUSTOM
|
Details
|
was partitioned between water and ether
|
Type
|
EXTRACTION
|
Details
|
the crude was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1F)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |